Citalopram-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citalopram-d3 (hydrochloride) is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. The deuterium labeling in Citalopram-d3 (hydrochloride) is used to study the pharmacokinetics and metabolic pathways of citalopram, providing insights into its behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Citalopram-d3 (hydrochloride) involves the incorporation of deuterium atoms into the citalopram molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pH to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Citalopram-d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Citalopram-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield citalopram-N-oxide, while reduction may produce demethylcitalopram .
Scientific Research Applications
Citalopram-d3 (hydrochloride) is widely used in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways and interactions of citalopram in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of citalopram.
Industry: Employed in the development of new antidepressant formulations and quality control processes
Mechanism of Action
Citalopram-d3 (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin in the presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), and the pathways involved include the modulation of serotonin receptors and downstream signaling cascades .
Comparison with Similar Compounds
Citalopram-d3 (hydrochloride) is compared with other similar compounds such as:
Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a different chemical structure but similar mechanism of action.
Paroxetine: An SSRI with additional effects on norepinephrine reuptake .
Uniqueness
The uniqueness of Citalopram-d3 (hydrochloride) lies in its deuterium labeling, which provides a valuable tool for studying the pharmacokinetics and metabolic pathways of citalopram without altering its pharmacological properties .
Properties
Molecular Formula |
C20H22ClFN2O |
---|---|
Molecular Weight |
363.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1-[3-[methyl(trideuteriomethyl)amino]propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H/i1D3; |
InChI Key |
FXSXPIKCGLXHAW-NIIDSAIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.